molecular formula C23H29N3O5S2 B3933289 ethyl 4-[N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycyl]piperazine-1-carboxylate

ethyl 4-[N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycyl]piperazine-1-carboxylate

Cat. No.: B3933289
M. Wt: 491.6 g/mol
InChI Key: PNRKGOCXRDJASY-UHFFFAOYSA-N
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Description

Ethyl 4-[N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycyl]piperazine-1-carboxylate is a complex organic compound with a molecular formula of C23H29N3O5S and an average mass of 459.559 Da This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a methylsulfanyl group

Preparation Methods

The synthesis of ethyl 4-[N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycyl]piperazine-1-carboxylate involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the piperazine ring, followed by the introduction of the glycine moiety and the sulfonyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Ethyl 4-[N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.

Scientific Research Applications

Ethyl 4-[N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycyl]piperazine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-[N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The sulfonyl and methylsulfanyl groups play a crucial role in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 4-[N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 4-[2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S2/c1-4-31-23(28)25-15-13-24(14-16-25)22(27)17-26(19-7-5-18(2)6-8-19)33(29,30)21-11-9-20(32-3)10-12-21/h5-12H,4,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRKGOCXRDJASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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